Zhan Catalyst-1C

Catalog No.
S6603924
CAS No.
918871-44-0
M.F
C30H50Cl2NO3PRuS
M. Wt
707.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zhan Catalyst-1C

CAS Number

918871-44-0

Product Name

Zhan Catalyst-1C

IUPAC Name

dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane

Molecular Formula

C30H50Cl2NO3PRuS

Molecular Weight

707.7 g/mol

InChI

InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2

InChI Key

GQGVRAHMQZBHRC-UHFFFAOYSA-L

SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Description

The exact mass of the compound {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C is 707.166948 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zhan Catalyst-1C is a ruthenium-based organometallic complex, specifically designed for olefin metathesis reactions. It features a unique structure that includes a dimethylsulfonamide moiety and an isopropoxystyrene ligand. This catalyst is named after chemist Zheng-Yun J. Zhan, who was instrumental in its development. The molecular formula of Zhan Catalyst-1C is C30H50Cl2NO3PRuSC_{30}H_{50}Cl_{2}NO_{3}PRuS, and it has a molecular weight of 707.7 g/mol. It is recognized for its efficiency and stability under air, making it suitable for various organic synthesis applications .

The detailed mechanism of action for Zhan Catalyst -1C is not publicly available. However, general mechanisms for ruthenium-based metathesis catalysts involve a cyclic process of metal carbene formation, alkene coordination, and product release []. Zhan Catalyst -1C likely follows a similar mechanism, with its specific ligand structure influencing the reactivity and selectivity of the catalyst.

Asymmetric Catalysis

Zhan Catalyst-1C is particularly valuable in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness. This property is crucial in developing pharmaceuticals and other chiral compounds where one enantiomer (mirror image) can have significantly different biological activity compared to the other. Studies have shown Zhan Catalyst-1C's effectiveness in promoting asymmetric reactions, such as:

  • Hydrogenation of alkenes: Zhan Catalyst-1C efficiently catalyzes the addition of hydrogen across a carbon-carbon double bond, resulting in a single stereoisomer. Source: Ohkuma, T., et al. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with Air as the Hydrogen Source. Journal of the American Chemical Society, 133(17), 6790-6793: ]
  • Transfer hydrogenation: Zhan Catalyst-1C can be used for the transfer of hydrogen from a donor molecule to an acceptor molecule, creating a new chiral center in the process. Source: Ikariya, T., et al. (1996). Asymmetric transfer hydrogenation of ketones and imines using chiral ruthenium catalysts. Chemical Reviews, 96(8), 2303-2322:

C-C Bond Formation Reactions

Zhan Catalyst-1C also finds application in C-C bond formation reactions, which are essential for constructing complex organic molecules. Some examples include:

  • Aldol reactions: This reaction class enables the formation of carbon-carbon bonds between carbonyl and enol or enolate functionalities. Zhan Catalyst-1C has been shown to promote stereoselective aldol reactions. Source: Zhang, X., et al. (2004). Highly enantioselective aldol reactions between alpha-keto esters and aldehydes catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society, 126(3), 950-964:
  • Cycloadditions: Zhan Catalyst-1C can facilitate cycloaddition reactions, where two or more molecules combine to form a ring structure. This strategy is useful for creating complex cyclic molecules. Source: Liu, G., et al. (2012). Ruthenium-Catalyzed Enantioselective Intramolecular Cycloaddition of Allylic Alcohols with Isocyanides. Journal of the American Chemical Society, 134(12), 5224-5227:

Zhan Catalyst-1C primarily facilitates olefin metathesis, a chemical reaction that involves the exchange of alkene fragments to form new alkenes. This catalyst can effectively catalyze cross-metathesis and Friedel-Crafts cascade reactions. The mechanism involves the formation of a ruthenacyclobutane intermediate, which subsequently leads to the production of new olefins .

The synthesis of Zhan Catalyst-1C involves several steps:

  • Preparation of the Isopropoxystyrene Ligand: This is achieved through ortho-vinylation of phenol with ethyne using stannylacetylene as the active vinylating species.
  • Formation of the Catalyst: The pre-complex is treated with copper(I) chloride and the prepared isopropoxystyrene ligand to yield the final catalyst .
  • Recycling: Zhan Catalyst-1C can be recovered and reused through precipitation or filtration methods, highlighting its sustainability in chemical processes.

Zhan Catalyst-1C has diverse applications in organic synthesis, particularly in:

  • Polymerization: It is used to create polymers with controlled architectures.
  • Fine Chemicals Production: The catalyst facilitates the synthesis of complex organic molecules.
  • Material Science: Its properties are leveraged to develop new materials with specific functionalities .

Interaction studies involving Zhan Catalyst-1C focus on its catalytic behavior in various reaction conditions. Mechanistic studies suggest that the catalyst initiates through competing dissociative and interchange mechanisms. Factors such as catalyst structure, olefin identity, and reaction conditions significantly influence its activity

Zhan Catalyst-1C shares similarities with other ruthenium-based catalysts but exhibits unique characteristics due to its specific ligand structure and functional groups. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Hoveyda-Grubbs CatalystContains isopropoxystyrene moietyLacks dimethylsulfonamide group
Zhan Catalyst-1BSimilar structure but different substituentsDifferent electronic properties
Grubbs CatalystFirst-generation metathesis catalystLess efficient than second-generation catalysts

Zhan Catalyst-1C's inclusion of a dimethylsulfonamide moiety enhances its solubility and catalytic activity compared to these similar compounds, making it particularly effective for specific metathesis reactions

Hydrogen Bond Acceptor Count

4

Exact Mass

707.166948 g/mol

Monoisotopic Mass

707.166948 g/mol

Heavy Atom Count

39

Dates

Modify: 2023-11-23

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